molecular formula C19H19NO2 B2692917 N-[3-(1-benzofuran-2-yl)propyl]-2-methylbenzamide CAS No. 2034457-32-2

N-[3-(1-benzofuran-2-yl)propyl]-2-methylbenzamide

Cat. No.: B2692917
CAS No.: 2034457-32-2
M. Wt: 293.366
InChI Key: YITRIBYRDYRBIO-UHFFFAOYSA-N
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Description

N-[3-(1-Benzofuran-2-yl)propyl]-2-methylbenzamide is a synthetic chemical compound of interest in medicinal chemistry and pharmacological research. Its molecular structure incorporates a benzofuran moiety, a privileged scaffold in drug discovery known for its diverse biological activities. Benzofuran derivatives are frequently investigated for their interactions with the central nervous system. For instance, some related compounds, such as (-)BPAP, have been characterized as selective enhancers of the impulse propagation-mediated release of catecholamines and serotonin in the brain, acting as "catecholaminergic/serotoninergic activity enhancers" (CAE/SAE) . Other benzofuran derivatives have been explored for potential applications in treating hyper-proliferative disorders . Researchers value this compound as a chemical tool for probing biological pathways and structure-activity relationships (SAR). This product is intended for laboratory research purposes only and is not for diagnostic, therapeutic, or any other human use.

Properties

IUPAC Name

N-[3-(1-benzofuran-2-yl)propyl]-2-methylbenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H19NO2/c1-14-7-2-4-10-17(14)19(21)20-12-6-9-16-13-15-8-3-5-11-18(15)22-16/h2-5,7-8,10-11,13H,6,9,12H2,1H3,(H,20,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YITRIBYRDYRBIO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=CC=C1C(=O)NCCCC2=CC3=CC=CC=C3O2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H19NO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

293.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[3-(1-benzofuran-2-yl)propyl]-2-methylbenzamide typically involves the following steps:

Industrial Production Methods

Industrial production methods for this compound may involve the use of continuous flow reactors to optimize reaction conditions and improve yield. The use of microwave-assisted synthesis (MWI) has also been explored for the efficient production of benzofuran derivatives .

Chemical Reactions Analysis

Types of Reactions

N-[3-(1-benzofuran-2-yl)propyl]-2-methylbenzamide can undergo various types of chemical reactions, including:

    Oxidation: The benzofuran ring can be oxidized using reagents like potassium permanganate or chromium trioxide.

    Reduction: Reduction of the benzofuran ring can be achieved using hydrogenation catalysts such as palladium on carbon.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO₄), chromium trioxide (CrO₃)

    Reduction: Palladium on carbon (Pd/C), hydrogen gas (H₂)

    Substitution: Halogens (e.g., bromine, chlorine), Lewis acids (e.g., aluminum chloride)

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can lead to the formation of benzofuran-2-carboxylic acid, while reduction can yield dihydrobenzofuran derivatives.

Scientific Research Applications

N-[3-(1-benzofuran-2-yl)propyl]-2-methylbenzamide has a wide range of scientific research applications:

Mechanism of Action

The mechanism of action of N-[3-(1-benzofuran-2-yl)propyl]-2-methylbenzamide involves its interaction with specific molecular targets and pathways. The benzofuran core is known to interact with various enzymes and receptors, leading to its biological effects. For example, it may inhibit the activity of certain enzymes involved in tumor growth or bacterial cell wall synthesis .

Comparison with Similar Compounds

Comparison with Similar Compounds

The structural and functional attributes of N-[3-(1-benzofuran-2-yl)propyl]-2-methylbenzamide can be contextualized by comparing it to analogous benzamide derivatives. Below is a detailed analysis:

Structural Analogues

2.1.1 N-(2-Hydroxy-1,1-dimethylethyl)-3-methylbenzamide
  • Molecular Formula: $ C{13}H{19}NO_2 $
  • Key Features : Contains an N,O-bidentate directing group, enabling metal-catalyzed C–H functionalization reactions.
  • Comparison : Unlike the target compound, this derivative lacks aromatic heterocycles (e.g., benzofuran) but shares a methyl-substituted benzamide core. The hydroxyl and tertiary alkyl groups enhance solubility in polar solvents, whereas the benzofuran group in the target compound may confer rigidity and π-π stacking capabilities .
2.1.2 N-[1-(1H-Benzimidazol-2-yl)-2-methylpropyl]-2,4-dichlorobenzamide
  • Molecular Formula : $ C{19}H{18}Cl2N2O $
  • Key Features : Features a benzimidazole ring and dichlorinated benzamide.
  • Comparison: The benzimidazole group (vs.
2.1.3 N-[3-(1H-Imidazol-1-yl)propyl]-2-[(2-methoxybenzoyl)amino]benzamide
  • Molecular Formula : $ C{21}H{22}N4O3 $
  • Key Features : Contains an imidazole ring and methoxy-substituted benzamide.
  • Comparison : The imidazole group (vs. benzofuran) offers distinct coordination chemistry, while the methoxy group enhances electron density on the benzamide ring. This contrasts with the methyl group in the target compound, which is less electron-donating .

Physicochemical and Functional Properties

Compound Name Molecular Formula Molecular Weight (g/mol) Key Functional Groups Applications/Reactivity
This compound $ C{20}H{19}NO_2 $ 305.37 Benzofuran, methylbenzamide Potential catalyst ligand, drug candidate
N-(2-Hydroxy-1,1-dimethylethyl)-3-methylbenzamide $ C{13}H{19}NO_2 $ 221.29 N,O-bidentate group, methylbenzamide Metal-catalyzed C–H activation
N-[1-(1H-Benzimidazol-2-yl)-2-methylpropyl]-2,4-dichlorobenzamide $ C{19}H{18}Cl2N2O $ 367.26 Benzimidazole, dichlorobenzamide Antimicrobial/anticancer research
N-[3-(1H-Imidazol-1-yl)propyl]-2-[(2-methoxybenzoyl)amino]benzamide $ C{21}H{22}N4O3 $ 378.42 Imidazole, methoxybenzamide Enzyme inhibition studies
  • Synthesis : The target compound likely utilizes a propylamine intermediate (e.g., 3-(1-benzofuran-2-yl)propylamine) coupled with 2-methylbenzoic acid derivatives, akin to methods for N-(2-hydroxy-1,1-dimethylethyl)-3-methylbenzamide, which employs 3-methylbenzoyl chloride .
  • Characterization : All compounds rely on NMR, IR, and X-ray crystallography for structural validation. Software like SHELXL and ORTEP-3 are standard for crystallographic analysis .
  • Reactivity : The benzofuran group in the target compound may enhance aromatic interactions in catalysis or binding, whereas imidazole/benzimidazole derivatives prioritize coordination or hydrogen bonding .

Biological Activity

N-[3-(1-benzofuran-2-yl)propyl]-2-methylbenzamide is a compound belonging to the benzofuran family, which has garnered attention due to its diverse biological activities. This article delves into the biological activity of this compound, focusing on its mechanisms of action, biochemical properties, and potential therapeutic applications.

Overview of Benzofuran Compounds

Benzofuran derivatives, including this compound, are recognized for their anti-tumor , antibacterial , anti-oxidative , and anti-viral properties. These compounds interact with various biological targets, leading to significant pharmacological effects. The benzofuran moiety is crucial in mediating these interactions, influencing multiple biochemical pathways within cells.

Target Interactions

Benzofuran compounds often exhibit their biological effects through specific interactions with enzymes and receptors. For instance, this compound has been shown to engage with proteins involved in cell signaling pathways, potentially modulating their activity and influencing cellular responses .

Cellular Effects

Research indicates that this compound demonstrates cytotoxic effects on various human cancer cell lines, including leukemia, prostate cancer, colorectal cancer, and renal cell carcinoma. In vitro studies have shown that it inhibits cell growth effectively, suggesting its potential use in cancer therapy. The mechanism appears to involve the induction of apoptosis in cancer cells through modulation of signaling pathways related to cell survival and proliferation .

Antitumor Activity

This compound has exhibited promising antitumor activity in several studies. The compound's ability to inhibit the proliferation of cancer cells is attributed to its interaction with specific molecular targets that regulate cell cycle progression and apoptosis. For example, it has been reported to induce apoptosis in prostate cancer cells by activating caspase pathways .

Antiviral Properties

In addition to its anticancer effects, this compound has shown antiviral activity against certain viruses. Studies suggest that benzofuran derivatives can disrupt viral replication by interfering with viral proteins essential for the life cycle of the virus . This property highlights the compound's potential as a therapeutic agent against viral infections.

Case Studies and Research Findings

Several case studies have investigated the biological activity of benzofuran derivatives:

  • Antitumor Efficacy : A study demonstrated that a related benzofuran compound significantly inhibited tumor growth in xenograft models of prostate cancer. The compound's mechanism involved downregulation of key oncogenes and upregulation of tumor suppressor genes .
  • Antiviral Activity : Another research effort focused on the antiviral properties of benzofuran derivatives against hepatitis B virus (HBV). The findings indicated that these compounds could reduce HBV DNA levels significantly by disrupting nucleocapsid assembly .

Summary Table of Biological Activities

Biological ActivityEffectivenessMechanism
AntitumorHighInduces apoptosis via caspase activation
AntiviralModerateDisrupts viral replication processes
AntibacterialVariableInteracts with bacterial enzymes

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